molecular formula C62H60N4O4Pd2 B1589763 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer CAS No. 467220-49-1

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer

Cat. No. B1589763
M. Wt: 1138 g/mol
InChI Key: ZTBFODSKEBBIJJ-UHFFFAOYSA-N
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Description

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium dimer is an N-heterocyclic carbene based palladium catalyst that shows high catalytic activity in C-C coupling reactions.

Scientific Research Applications

Field : Organic Chemistry

Methods of Application : The specific methods of application or experimental procedures would depend on the particular reaction being catalyzed. Typically, the IMes ligand would be combined with the appropriate metal precursor to form the active catalyst .

Results or Outcomes : The use of IMes as a ligand can enhance the reactivity and selectivity of metal-catalyzed reactions . In the case of the hydrogenation reaction mentioned above, the IMes ligated-rhodium complex allows for the selective formation of cis-substituted borylated cycloalkanes .

  • Suzuki-Miyaura Cross-Coupling Reaction

    • Field : Organic Chemistry
    • Application Summary : IMes is used as an ancillary ligand in Pd-catalyzed Suzuki-Miyaura cross-coupling reaction between aryl chlorides or aryl triflates and arylboronic acids .
    • Methods of Application : The IMes ligand is combined with a palladium precursor to form the active catalyst. The catalyst is then used in the cross-coupling reaction .
    • Results or Outcomes : The use of IMes as a ligand can enhance the reactivity and selectivity of the Suzuki-Miyaura cross-coupling reaction .
  • Ring-Closing Metathesis Reaction

    • Field : Organic Chemistry
    • Application Summary : IMes can be used to synthesize IMes/ruthenium complex (CpRu (IMes)Cl) (Cp =η 5 -C 5 Me 3) as a catalyst for olefin ring closing metathesis reaction .
    • Methods of Application : The IMes ligand is combined with a ruthenium precursor to form the active catalyst. The catalyst is then used in the ring-closing metathesis reaction .
    • Results or Outcomes : The use of IMes as a ligand can enhance the reactivity and selectivity of the ring-closing metathesis reaction .
  • Hydrogenation of Substituted Aryl and Heteroaryl Boronate Esters

    • Field : Organic Chemistry
    • Application Summary : IMes can be used to synthesize IMes ligated-rhodium complex as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
    • Methods of Application : The IMes ligand is combined with a rhodium precursor to form the active catalyst. The catalyst is then used in the hydrogenation reaction .
    • Results or Outcomes : The use of IMes as a ligand can enhance the reactivity and selectivity of the hydrogenation reaction .
  • Cross-Coupling Reaction between Aryl Chlorides or Aryl Triflates and Arylboronic Acids

    • Field : Organic Chemistry
    • Application Summary : IMes is also used as an ancillary ligand in Pd-catalyzed Suzuki-Miyaura cross-coupling reaction between aryl chlorides or aryl triflates and arylboronic acids .
    • Methods of Application : The IMes ligand is combined with a palladium precursor to form the active catalyst. The catalyst is then used in the cross-coupling reaction .
    • Results or Outcomes : The use of IMes as a ligand can enhance the reactivity and selectivity of the cross-coupling reaction .

properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H24N2.2C10H6O2.2Pd/c2*1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*7-12H,1-6H3;2*1-6H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBFODSKEBBIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H60N4O4Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473396
Record name Naphthoquinone-1,3-bis(2,4,6-trimethylphenyl)-imidazole-2-ylidenepalladium(0), CX 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1138.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer

CAS RN

467220-49-1
Record name Naphthoquinone-1,3-bis(2,4,6-trimethylphenyl)-imidazole-2-ylidenepalladium(0), CX 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer
Reactant of Route 2
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1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer
Reactant of Route 3
Reactant of Route 3
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer
Reactant of Route 4
Reactant of Route 4
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer
Reactant of Route 5
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer
Reactant of Route 6
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer

Citations

For This Compound
12
Citations
H Kunkely, A Vogler - Journal of organometallic chemistry, 2005 - Elsevier
The carbene complex [Pd 0 (NHC)(quinone)] 2 with NHC=1,3-bis(2,4,6-trimethylphenyl)-imidazol-2-ylidene and quinone=1,4-naphthoquinone shows two long-wavelength absorptions …
Number of citations: 7 www.sciencedirect.com
H Shimomoto, S Ichihara, H Hayashi, T Itoh… - …, 2019 - ACS Publications
For polymerization of alkyl diazoacetates, the combination of a Pd complex bearing 1,4-naphthoquinone (NQ) or its derivatives as a ligand and borate, NaBPh 4 , was found to be an …
Number of citations: 18 pubs.acs.org
S Mallikarjun Reddy, BN Reddy… - Synthetic …, 2019 - Taylor & Francis
A series of novel α-carboline derivatives such as 3-aryl-9H-pyrido[2,3-b]indole-6-sulfonamides have been synthesized from the readily available low-cost raw material, benzotriazole …
Number of citations: 13 www.tandfonline.com
A Amenta - 2020 - diposit.ub.edu
[eng] Transition metal-catalyzed intramolecular C–H insertions of diazo compounds represent one of the most elegant and versatile methods in organic synthesis for the construction of …
Number of citations: 3 diposit.ub.edu
D Solé, F Pérez‐Janer, ML Bennasar… - European Journal of …, 2018 - Wiley Online Library
The intramolecular carbene C–H insertion of α‐diazo‐α‐(methoxycarbonyl)acetamides leading to β‐lactams is effectively catalyzed by palladium complexes. It is found that although Pd …
D Solé, F Pérez-Janer, A Amenta, ML Bennasar… - Molecules, 2019 - mdpi.com
The Pd-catalyzed intramolecular carbene C–H insertion of α-diazo-α-(methoxycarbonyl)acetamides to prepare oxindoles as well as β-lactams was studied. In order to identify what …
Number of citations: 7 www.mdpi.com
KP Stockton, CJ Merritt, CJ Sumby… - European Journal of …, 2015 - Wiley Online Library
The chiral pool material (–)‐levoglucosenone (6,8‐dioxabicyclo[3.2.1]oct‐2‐en‐4‐one, LGO) has been substituted by using a series of Pd‐mediated cross‐coupling reactions. …
D Solé, A Amenta, F Mariani… - Advanced Synthesis …, 2017 - Wiley Online Library
The use of Pd‐, Rh(II)‐ and Ru(II)‐based catalysts has been explored in the transition metal‐catalysed intramolecular carbenoid C−H insertion of α‐diazoesters leading to pyrrolidines. …
Number of citations: 17 onlinelibrary.wiley.com
HI Chang, HT Huang, CH Huang, MY Kuo… - Chemical …, 2010 - pubs.rsc.org
Diindeno[1,2,3,4-defg;1′,2′,3′,4′-mnop]chrysenes 2 were straightforwardly prepared in around 20% yield from 9,10-diarylphenanthrenes 3 by palladium-catalyzed intramolecular …
Number of citations: 35 pubs.rsc.org
H Shimomoto, J Kawamata, H Murakami… - Polymer …, 2017 - pubs.rsc.org
The initiating ability of a new system, amidinate/Pd, for the polymerization of diazoacetates is described. The system is effective in affording relatively high number-average molecular …
Number of citations: 16 pubs.rsc.org

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